3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL
Description
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL is a halogenated amino alcohol with a molecular structure comprising a propan-1-ol backbone substituted at the 1-position by a 2-bromo-4-chlorophenyl group and at the 3-position by an amino group. This compound’s structural features—a bromine and chlorine substituent on the aromatic ring, combined with hydroxyl and amino functional groups—impart unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
3-amino-1-(2-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
CXOKJJJSRXFELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-ol is used in a variety of scientific research applications. These applications span across chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can also serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Chemical Reactions
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-ol can undergo several chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
- Reduction: A nitro group can be reduced to an amino group.
- Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents for these reactions include sodium borohydride for reduction and sodium methoxide for substitution reactions.
The compound's biological activity is attributed to its ability to interact with biological targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding, while the bromine and chlorine atoms can engage in halogen bonding, enhancing its binding affinity to target proteins.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | MCF-7 Cells | 5.0 | Antiproliferative via microtubule destabilization |
| (S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-ol | COX Enzymes | 2.5 | Inhibition of enzyme activity |
| (S)-3-Amino-3-(4-bromophenyl)propan-1-ol | Various Cancer Cells | 4.0 | Induction of apoptosis |
Case Studies
- Anticancer Activity: Derivatives of amino alcohols with structural motifs similar to 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-ol have demonstrated antiproliferative effects against cancer cell lines. Related compounds have shown activity against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy.
- Enzyme Inhibition: Investigations have focused on the inhibition of cyclooxygenase (COX) enzymes by structurally related compounds. Results indicated that these compounds could effectively inhibit COX activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL (CAS 2250242-77-2)
Structural Differences :
- Aromatic Substituents : The analog features a 3-chloro-4-methylphenyl group instead of 2-bromo-4-chlorophenyl. The absence of bromine and presence of a methyl group may reduce steric hindrance and alter electronic effects.
- Backbone Configuration: The amino group is at the 1-position, while the hydroxyl group is at the 2-position, differing from the target compound’s 3-amino-1-ol arrangement.
Inferred Properties :
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
Structural Differences :
- Substituents: A 3-tolyl (methyl-substituted phenyl) group replaces the halogenated aromatic ring. The dimethyl groups at the 2-position of the propanol backbone introduce significant steric effects.
Functional Implications :
- Applications: This compound is regulated for use in fragrances due to its low volatility and stability.
Propan-1-ol (n-Propanol)
Structural Differences :
- Simpler Backbone: Lacks aromatic and amino substituents, making it a primary alcohol with minimal steric or electronic complexity.
Property Comparison :
- Mobility in Soil: n-Propanol is highly mobile (log Koc = 0.633) due to low adsorption, whereas the target compound’s aromatic and halogenated groups likely increase soil adsorption .
Data Table: Key Properties of Compared Compounds
| Compound | Aromatic Substituents | Functional Groups | log Koc (Soil Mobility) | Acute Toxicity (LD50) | Applications |
|---|---|---|---|---|---|
| 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL | 2-bromo-4-chlorophenyl | -NH2, -OH | Data not available | Data not available | Research chemicals |
| (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL | 3-chloro-4-methylphenyl | -NH2, -OH | Inferred higher adsorption | Data not available | Pharmaceuticals |
| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | 3-tolyl | -OH | Data not available | Low (IFRA-regulated) | Fragrances |
| n-Propanol | None | -OH | 0.633 | >2,000 mg/kg (rabbit) | Solvents, disinfectants |
Research Findings and Trends
- Amino Alcohol Reactivity: The amino and hydroxyl groups enable hydrogen bonding, improving solubility in polar solvents. This is critical for drug delivery systems, as seen in related compounds .
- Safety Profiles: Halogenated compounds often require stringent safety evaluations.
Biological Activity
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C9H11BrClNO
- Molecular Weight : 247.54 g/mol
- Chiral Center : The presence of a chiral center at the third carbon atom contributes to its stereochemistry, which can influence its biological interactions.
The structure includes an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and chlorine atoms. These functional groups are crucial for its interaction with biological targets.
The mechanism by which 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Interactions with various receptors can modulate cellular signaling pathways, influencing physiological responses.
- Halogen Bonding : The presence of bromine and chlorine enhances molecular interactions through halogen bonding, which can alter enzyme kinetics or receptor activation profiles .
Biological Activities
Research indicates that 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Activity
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific cancers being investigated include ovarian and breast cancer .
Neuroprotective Effects
Some studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or protection against oxidative stress. This aspect warrants further investigation to establish definitive mechanisms and therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) determined for both strains. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit cell wall synthesis.
Case Study 2: Anticancer Mechanisms
In vitro studies on ovarian cancer cell lines demonstrated that treatment with 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL led to increased apoptosis rates compared to control groups. Flow cytometry analysis revealed alterations in cell cycle distribution, suggesting that the compound may induce G0/G1 phase arrest followed by apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL | C9H11BrClNO | Antimicrobial, Anticancer |
| 3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Enzyme Inhibition |
| 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol | C9H11BrClNO | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
